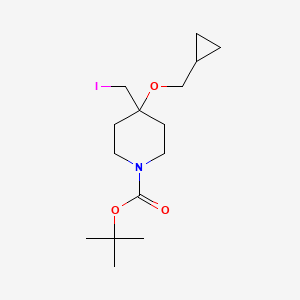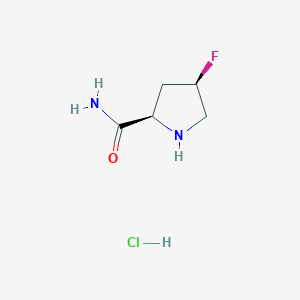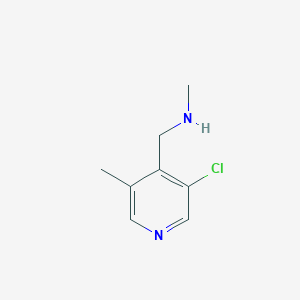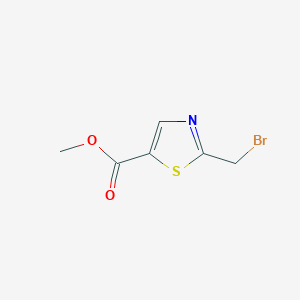![molecular formula C6H6ClN3O2 B12837136 2-chloro-3-nitro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B12837136.png)
2-chloro-3-nitro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-3-nitro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a heterocyclic compound that belongs to the class of fused imidazoles This compound is characterized by the presence of a chloro group at the 2-position and a nitro group at the 3-position on the pyrrolo[1,2-a]imidazole ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-nitro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole typically involves the nitration of 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole. This nitration process is highly selective and can be achieved using a mixture of sulfuric acid and nitric acid . The reaction conditions are carefully controlled to ensure the selective introduction of the nitro group at the 3-position.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the desired compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-3-nitro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole undergoes various chemical reactions, including:
Nitration: Introduction of nitro groups using sulfuric and nitric acids.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Nitration: Sulfuric acid and nitric acid mixture.
Reduction: Common reducing agents such as hydrogen gas with a catalyst or metal hydrides.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group.
Major Products
Reduction: 2-amino-3-nitro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-chloro-3-nitro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2-chloro-3-nitro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole involves its interaction with molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can also participate in substitution reactions, modifying the compound’s activity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-nitro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole: Lacks the chloro group, affecting its substitution reactions.
Uniqueness
2-chloro-3-nitro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is unique due to the presence of both chloro and nitro groups, which confer distinct reactivity and potential for diverse applications in chemical synthesis and biological research.
Propriétés
Formule moléculaire |
C6H6ClN3O2 |
|---|---|
Poids moléculaire |
187.58 g/mol |
Nom IUPAC |
2-chloro-3-nitro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole |
InChI |
InChI=1S/C6H6ClN3O2/c7-5-6(10(11)12)9-3-1-2-4(9)8-5/h1-3H2 |
Clé InChI |
YHIZGKLHOOWRIS-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=NC(=C(N2C1)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[Bis(4-Fluorophenyl)Methyl]Piperazine Dihydrochloride](/img/structure/B12837078.png)







![1-[3-(Aminooxy)-1-propyn-1-yl]-4-fluorobenzene](/img/structure/B12837135.png)
![1-(Bicyclo[2.2.1]Hept-2-Yl)-2,2-Difluoroethanone](/img/structure/B12837146.png)


